4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C23H35BN2O5 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in the synthesis of biologically active compounds . They are typically involved in the formation of carbon-carbon bonds, which are crucial in many biological processes .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through a process known as borylation . This involves the addition of a boron atom to an organic compound, often leading to significant changes in the compound’s properties and behavior .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical pathways due to their ability to form carbon-carbon bonds . These bonds are fundamental to many biological processes, including the formation and modification of complex organic molecules .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The ability of boronic acids and their derivatives to form carbon-carbon bonds can result in significant changes to the structure and function of target molecules . This can lead to a variety of biological effects, depending on the specific targets and pathways involved .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can significantly affect the behavior and effectiveness of a compound .
Properties
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35BN2O5/c1-21(2,3)29-20(28)26-14-12-18(13-15-26)25-19(27)16-8-10-17(11-9-16)24-30-22(4,5)23(6,7)31-24/h8-11,18H,12-15H2,1-7H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGDFAQLGYTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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